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Compound of Interest

Compound Name: 6-Bromocinnolin-4-amine

Cat. No.: B15232482

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic
compound 6-Bromocinnolin-4-amine. Due to the limited availability of direct experimental
data for this specific molecule, this document combines predicted spectroscopic characteristics
with available data from a closely related analogue. This guide is intended to serve as a
valuable resource for researchers in medicinal chemistry and drug development by providing
key analytical information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 6-Bromocinnolin-4-amine and
a closely related derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for 6-Bromocinnolin-4-amine is not readily available in the
reviewed literature. However, tH NMR data for the closely related derivative, 6-Bromo-N-(6-
methylpyridin-3-yl)cinnolin-4-amine, has been reported and is presented below as a reference.
The numbering of the cinnoline ring is used for assignments.

Table 1: *H NMR Data for 6-Bromo-N-(6-methylpyridin-3-yl)cinnolin-4-amine
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Chemical Shift (6) ppm Multiplicity Protons Assigned
9.35 br. s NH

9.12 d H-5

8.87 d H-3

8.45 S H-2' (pyridin-3-yl)
8.25 d H-8

8.01 dd H-7

7.45 d H-5' (pyridin-3-yl)
2.40 S CHs (pyridin-3-yl)

Solvent: DMSO-de, Frequency: 500 MHz

Note: This data is for a derivative and serves as an approximation for the expected shifts in 6-
Bromocinnolin-4-amine. The signals for the cinnoline core are expected to be in similar
regions.

Infrared (IR) Spectroscopy

The expected characteristic infrared absorption bands for 6-Bromocinnolin-4-amine are
predicted based on the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for 6-Bromocinnolin-4-amine
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Wavenumber (cm~?) Intensity Vibration
) N-H stretch (asymmetric and
3400-3250 Medium _
symmetric)
1650-1580 Medium-Strong N-H bend (scissoring)
] C=C and C=N aromatic ring
1620-1450 Medium-Strong
stretches
1335-1250 Strong C-N stretch (aromatic amine)
~1100 Medium C-Br stretch
910-665 Strong, Broad N-H wag

Mass Spectrometry (MS)

The predicted mass spectral data for 6-Bromocinnolin-4-amine is based on its molecular

formula (CsHeBrNs).

Table 3: Predicted Mass Spectrometry Data for 6-Bromocinnolin-4-amine

Parameter Value
Molecular Formula CsHsBrNs
Molecular Weight 224.06 g/mol
Exact Mass 222.97 g/mol

Predicted M+e, [M+2]+e

m/z 223, 225 (approx. 1:1 ratio due to 7°Br/81Br

isotopes)

Key Fragmentation

Loss of HCN, Bre, N2

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,
DMSO-ds, CDCIs) in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer
(e.g., 400 or 500 MHz). *H NMR spectra are typically recorded with a sufficient number of
scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million
(ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A
small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is
recorded. Alternatively, the sample can be prepared as a KBr pellet. The spectrum is typically
recorded over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization
(ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent
(e.g., methanol, acetonitrile) and introduced into the ion source. High-resolution mass
spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthesized chemical compound.
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A generalized workflow for the synthesis and spectroscopic characterization of a chemical
compound.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromocinnolin-4-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15232482#spectroscopic-data-of-6-bromocinnolin-4-
amine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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